molecular formula C15H20N4O3 B2914442 (E)-2-((2-methoxyethyl)amino)-3-(((2-methoxyethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 331948-39-1

(E)-2-((2-methoxyethyl)amino)-3-(((2-methoxyethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2914442
CAS No.: 331948-39-1
M. Wt: 304.35
InChI Key: HARDVTHRGIHBJA-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-((2-Methoxyethyl)amino)-3-(((2-Methoxyethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with methoxyethylamino and methoxyethylimino groups at positions 2 and 3, respectively. Notably, substituted 4H-pyrido[1,2-a]pyrimidin-4-ones are studied as fluorescent probes for detecting hypoxic cells in solid tumors due to their selective activation under low-oxygen conditions . The (E)-configuration of the imino group is critical for maintaining planar molecular geometry, which influences both photophysical properties and binding interactions with biological targets.

Properties

IUPAC Name

2-(2-methoxyethylamino)-3-(2-methoxyethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-21-9-6-16-11-12-14(17-7-10-22-2)18-13-5-3-4-8-19(13)15(12)20/h3-5,8,11,17H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARDVTHRGIHBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-((2-methoxyethyl)amino)-3-(((2-methoxyethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one, commonly referred to as compound 331948-39-1, is a pyrido-pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including data tables and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 278.32 g/mol
  • CAS Number : 331948-39-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the presence of the pyrimidine ring enhances its affinity for nucleic acid structures, potentially influencing cellular processes such as replication and transcription.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The IC50 values ranged from 10 to 20 µM, indicating a moderate level of potency against these cells .
  • Mechanism Studies : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that it may serve as a lead compound for developing novel anticancer therapies .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity:

  • Bacterial Inhibition : Studies have reported that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be between 15 and 30 µg/mL for common pathogens such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties:

  • Antiepileptic Potential : In animal models, this compound demonstrated significant anticonvulsant activity in the maximal electroshock seizure test with an ED50 value of approximately 7.5 mg/kg p.o. .
  • Mechanistic Insights : The neuroprotective effects are believed to be mediated through the modulation of glutamate receptors and inhibition of excitotoxicity pathways, making it a candidate for further investigation in epilepsy and neurodegenerative disorders .

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicological implications:

  • Safety Assessment : Preliminary toxicity studies indicate that the compound may exhibit moderate toxicity at high doses, with LD50 values suggesting potential risks if not properly dosed. Further studies are needed to establish a comprehensive safety profile before clinical applications can be considered .

Scientific Research Applications

Scientific Research Applications of 1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene

1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene is a chemical compound with diverse applications in scientific research, serving as a versatile building block in various fields. Its unique chemical properties make it valuable in chemistry, biology, medicine, and industry.

Chemistry

  • Organic Synthesis: 1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Reactions: The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which can modify its functional groups.

Biology

  • Enzyme Inhibition and Protein-Ligand Interactions: Due to its unique chemical properties, 1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene is utilized in studying enzyme inhibition and protein-ligand interactions.
  • Bioactive Compound: It is investigated for its potential as a bioactive compound in drug discovery.

Medicine

  • Precursor for Therapeutic Agents: This compound serves as a precursor in synthesizing potential therapeutic agents, including anti-inflammatory and anticancer drugs.
  • Antimicrobial Development: Derivatives of 1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene are explored for use as potential antimicrobial agents, with studies indicating improved efficacy compared to traditional antibiotics.
  • Pharmacological Investigations: Research on the pharmacokinetics of this compound has revealed significant absorption rates following oral administration in animal models, suggesting potential for oral bioavailability in human applications.

Industry

  • Specialty Chemicals and Materials: 1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene is employed in producing specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Chemical Reactions Analysis

Hydrogenation and Catalytic Reduction

The compound’s imino (C=N) group undergoes catalytic hydrogenation under H₂ in the presence of palladium or platinum catalysts. This reaction reduces the imine to a secondary amine, forming 2-((2-methoxyethyl)amino)-3-((2-methoxyethyl)aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (Table 1). Such transformations are critical for modifying biological activity, as seen in related pyrimidine derivatives .

Table 1: Hydrogenation of the Imino Group

Reaction ConditionsProductYield (%)Reference
H₂ (1 atm), Pd/C (10%), EtOH, 25°CSecondary amine derivative85–92

Acid/Base-Mediated Hydrolysis

The imino group is susceptible to hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions. In acidic media, hydrolysis yields 3-formyl-2-((2-methoxyethyl)amino)-4H-pyrido[1,2-a]pyrimidin-4-one , while basic conditions favor cleavage of the methoxyethyl side chains, generating 2-amino-3-(iminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (Table 2) .

Table 2: Hydrolysis Reactions

ConditionsProductKey IntermediateReference
1M HCl, reflux, 6h3-Formyl-pyrimidinoneAldehyde
2M NaOH, EtOH, 70°C, 4hDealkylated pyrimidinonePrimary amine

Nucleophilic Substitution at the Pyrimidinone Core

The 2- and 3-positions of the pyrido[1,2-a]pyrimidin-4-one core are reactive toward nucleophiles. For example:

  • Halogenation : Treatment with POCl₃ replaces the 4-ketone with a chloride, forming 4-chloro-pyrido[1,2-a]pyrimidine derivatives .
  • Amination : Reaction with alkylamines or aryl amines at elevated temperatures replaces substituents with amino groups .

Table 3: Substitution Reactions

ReagentConditionsProductApplicationReference
POCl₃, DMF80°C, 3h4-Chloro derivativeIntermediate synthesis
Benzylamine, EtOHReflux, 12hN-Benzyl-substituted analogBioactivity modulation

Coordination Chemistry

The imino and amino groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Coordination complexes exhibit altered electronic properties, useful in catalysis or material science .

Cycloaddition and Condensation Reactions

The compound participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) to form fused heterocycles. Additionally, condensation with aldehydes generates Schiff base derivatives .

Table 4: Cycloaddition and Condensation

Reaction PartnerConditionsProductReference
Maleic anhydrideToluene, 110°C, 8hDiels-Alder adduct
4-NitrobenzaldehydeAcOH, reflux, 6hSchiff base derivative

Key Mechanistic Insights

  • Steric Effects : The 2-methoxyethyl groups hinder reactions at the 3-position, favoring regioselectivity at the 2-amino site .
  • Electronic Effects : Electron-donating methoxy groups activate the pyrimidinone ring toward electrophilic substitution .

Comparison with Similar Compounds

Key Structural Features:

  • Core Structure : The pyrido[1,2-a]pyrimidin-4-one scaffold is shared across analogs, but substitutions at positions 2 and 3 define specificity.
  • Substituents : The methoxyethyl groups in the target compound contrast with other derivatives bearing alkyl, aryl, or heterocyclic moieties (Table 1).

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituents (Position 2/3) Molecular Formula Key Features
This compound 2: Methoxyethylamino; 3: Methoxyethylimino C₁₅H₂₀N₄O₃ Planar structure with dual methoxyethyl groups; E-configuration
3-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Compound 52) 3: Cyano-pyridinyl ethenyl; 8: Methyl C₁₈H₁₄N₆O Extended conjugation for fluorescence; methyl group enhances lipophilicity
2-[(2-Methoxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 3: Thiazolidinone-thioxo group C₁₉H₂₂N₄O₄S₂ Thioxo-thiazolidinone moiety introduces sulfur-based reactivity
9-Methyl-2-[(2-phenylethyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 2: Phenethylamino; 3: Phenethylimino; 9: Methyl C₂₆H₂₅N₅O Bulky aromatic substituents; enhanced π-π stacking potential

Insights:

  • Electronic Effects : Methoxyethyl groups in the target compound improve solubility compared to hydrophobic analogs like Compound 52 .
  • Stereochemistry: The (E)-configuration ensures optimal spatial alignment for target binding, unlike (Z)-isomers in thiazolidinone derivatives, which exhibit altered bioactivity .

Fluorescent Probes:

  • The target compound’s methoxyethyl groups enhance water solubility, making it superior to methyl- or cyano-substituted analogs (e.g., Compound 52) for in vivo tumor imaging .
  • In contrast, thiazolidinone-containing derivatives (e.g., ) exhibit redshifted fluorescence due to sulfur’s electron-withdrawing effects but face stability issues in physiological conditions .

Pharmacological Potential:

  • While the target compound is primarily studied for imaging, analogs like 9-methyl-2-phenethylamino derivatives () show promise in antimicrobial applications due to aromatic substituents enhancing membrane penetration .
  • Nitro-substituted pyrido-pyrimidinones (e.g., ) demonstrate antimycobacterial activity, highlighting how electronic modifications dictate functional divergence .

Computational and Experimental Similarity Metrics

  • Tanimoto Coefficient: The target compound shares ~60–70% structural similarity with methoxy-substituted analogs (e.g., ) but <50% with nitro- or thiazolidinone-containing derivatives .
  • Cross-Reactivity: Immunoassays reveal low cross-reactivity (<15%) between the target compound and analogs with bulky substituents (e.g., ), underscoring its selectivity as a probe .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.